molecular formula C16H13IN2O B14569898 2-(Iodomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 61554-53-8

2-(Iodomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B14569898
CAS No.: 61554-53-8
M. Wt: 376.19 g/mol
InChI Key: KYPVUBSANZELNX-UHFFFAOYSA-N
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Description

2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using o-tolyl chloride and an appropriate catalyst such as aluminum chloride.

    Iodomethylation: The final step involves the introduction of the iodomethyl group at the second position. This can be achieved through the reaction of the quinazolinone derivative with iodomethane in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group of the o-tolyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of o-tolyl aldehyde or o-tolyl carboxylic acid derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

Scientific Research Applications

2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.

    Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules used in chemical biology research.

    Material Science: Its derivatives are explored for their potential use in organic electronics and as ligands in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The quinazolinone core can interact with various proteins, influencing signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one
  • 2-(bromomethyl)-3-(o-tolyl)quinazolin-4(3H)-one
  • 2-(iodomethyl)-3-(p-tolyl)quinazolin-4(3H)-one

Uniqueness

2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro- and bromo- analogs. The o-tolyl group also contributes to its unique steric and electronic properties, differentiating it from p-tolyl derivatives.

Properties

CAS No.

61554-53-8

Molecular Formula

C16H13IN2O

Molecular Weight

376.19 g/mol

IUPAC Name

2-(iodomethyl)-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H13IN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3

InChI Key

KYPVUBSANZELNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CI

Origin of Product

United States

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